
(E)-(2-Iodovinyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound with the molecular formula C_5H_11ISi. It is characterized by the presence of an iodine atom attached to a vinyl group, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: (E)-(2-Iodovinyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: (E)-(2-Iodovinyl)trimethylsilane undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various substituted vinylsilanes.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form carbon-carbon bonds.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. Typical conditions involve the use of polar solvents and mild temperatures.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are frequently used. Reactions are often carried out in organic solvents such as tetrahydrofuran or dimethylformamide.
Addition Reactions: Electrophiles like halogens or acids are used, with reactions typically occurring at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include a wide range of substituted vinylsilanes, which can be further utilized in organic synthesis and material science.
科学研究应用
(E)-(2-Iodovinyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: While not directly used in biological systems, its derivatives can be employed in the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel drug candidates.
Industry: The compound is used in the production of advanced materials, including polymers and silicon-based materials with unique properties.
作用机制
The mechanism of action of (E)-(2-Iodovinyl)trimethylsilane in chemical reactions involves the activation of the vinyl group through the electron-withdrawing effect of the iodine atom. This activation facilitates nucleophilic attack and subsequent transformations. The trimethylsilyl group provides stability and can be selectively removed under specific conditions, allowing for further functionalization.
相似化合物的比较
- (E)-(2-Bromovinyl)trimethylsilane
- (E)-(2-Chlorovinyl)trimethylsilane
- (E)-(2-Fluorovinyl)trimethylsilane
Comparison: (E)-(2-Iodovinyl)trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and selectivity. This uniqueness makes this compound particularly valuable in specific synthetic applications where other halogenated vinylsilanes may not be as effective.
属性
IUPAC Name |
[(E)-2-iodoethenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRULIZTYHNKIG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
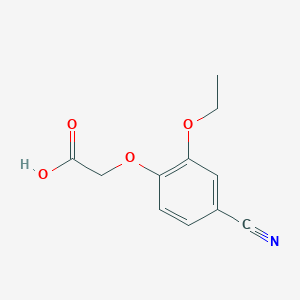
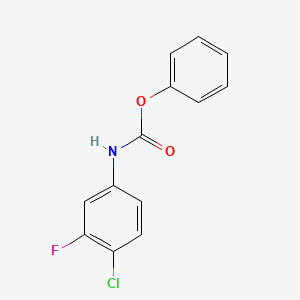
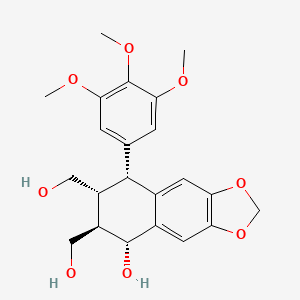
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2695701.png)
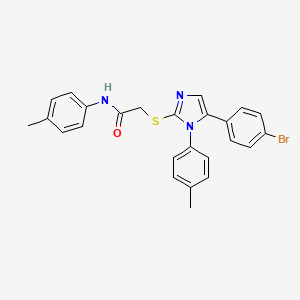
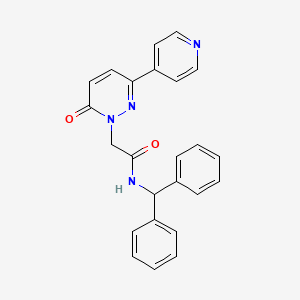
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2695709.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2695711.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)


